molecular formula C17H18ClN3O3S B1470886 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride CAS No. 1448034-00-1

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride

Cat. No. B1470886
M. Wt: 379.9 g/mol
InChI Key: PMJQETKOKLBWKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride” is a chemical compound . It is used for experimental research and is sold by various chemical suppliers .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the InChI code: 1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14 (13)16 (22)20 (15)6-5-12-11-24-17 (18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H . This indicates that the compound has a complex structure with several functional groups, including a morpholino group, a thiazol group, and an isoindoline group .

Scientific Research Applications

Synthesis and Chemical Properties

  • Development of Synthesis Methods : A study by (Tkachuk et al., 2020) explored the synthesis of related compounds using thermal heterocyclization of 3-(hydroxyimino)isoindolin-1-one. This method could potentially be applied to synthesize variants of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride.

  • Microwave Catalytic Synthesis : Li Jin-jin (2009) conducted research on synthesizing isoindoline-1,3-dione derivatives using both traditional and microwave technology, achieving high product yield. This method might be relevant for synthesizing 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (Li Jin-jin, 2009).

Molecular Structure and Interaction Studies

  • Ultrasonic Investigation : Tekade et al. (2019) investigated molecular interactions of N-Phthaloyl compounds, including isoindoline-1,3-dione derivatives, in different solvents. These findings might be pertinent to understanding the solvation and interaction characteristics of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (Tekade, Tale, & Bajaj, 2019).

  • Crystal and Molecular Structure Analysis : Duru et al. (2018) analyzed the crystal structure of a related compound, 2-(4-ethoxyphenyl)isoindoline-1,3-dione. This research could offer insights into the structural characteristics of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride (Duru, Evecen, Tanak, & Ağar, 2018).

Application in Fluorescent Probes

  • Fluorescent Probe Development : Wang et al. (2018) designed a carbazole-based fluorescent probe using an isoindoline-1,3-dione derivative. This suggests potential applications of 2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride in developing sensitive fluorescent probes for various applications (Wang, Hu, Li, & Hu, 2018).

Miscellaneous Applications

properties

IUPAC Name

2-[2-(2-morpholin-4-yl-1,3-thiazol-4-yl)ethyl]isoindole-1,3-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S.ClH/c21-15-13-3-1-2-4-14(13)16(22)20(15)6-5-12-11-24-17(18-12)19-7-9-23-10-8-19;/h1-4,11H,5-10H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJQETKOKLBWKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CS2)CCN3C(=O)C4=CC=CC=C4C3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-(2-Morpholinothiazol-4-yl)ethyl)isoindoline-1,3-dione hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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